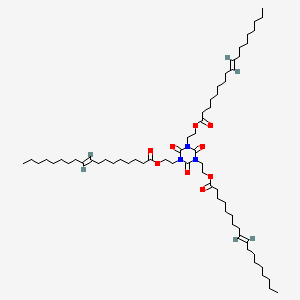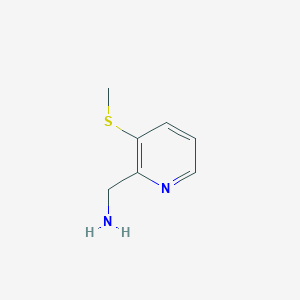
(3-(Methylthio)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methylthio)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H10N2S It is a derivative of pyridine, featuring a methylthio group at the 3-position and a methanamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Synthesis: One method involves the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions.
Suzuki-Miyaura Coupling: Another method is the Suzuki-Miyaura cross-coupling reaction, which is widely applied for carbon-carbon bond formation.
Industrial Production Methods: Industrial production methods for (3-(Methylthio)pyridin-2-yl)methanamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(Methylthio)pyridin-2-yl)methanamine can undergo oxidation reactions to form various products such as aldehydes and ketones.
Substitution: This compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Depending on the nucleophile or electrophile used, various substituted pyridine derivatives can be obtained.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Industry:
Optical Materials:
Mecanismo De Acción
The mechanism of action of (3-(Methylthio)pyridin-2-yl)methanamine involves its interaction with various molecular targets. For example, in catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate reactions such as hydrogenation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(2-(Methylthio)pyridin-3-yl)methanamine: This compound has a similar structure but with the methylthio group at the 2-position and the methanamine group at the 3-position.
N-(Pyridin-2-ylmethylene)methanamine: This compound is used in the synthesis of metal complexes for optical materials.
Uniqueness:
Structural Differences: The position of the methylthio and methanamine groups in (3-(Methylthio)pyridin-2-yl)methanamine provides unique reactivity and interaction profiles compared to its isomers and analogs.
Applications: Its specific structure makes it suitable for applications in catalysis and optical materials, where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C7H10N2S |
|---|---|
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
(3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3 |
Clave InChI |
CNUBUXACJLDAMD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(N=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


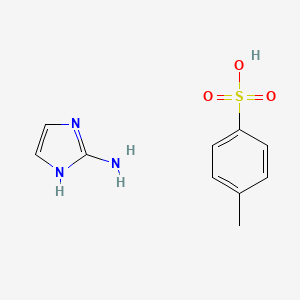
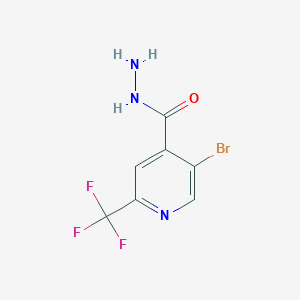
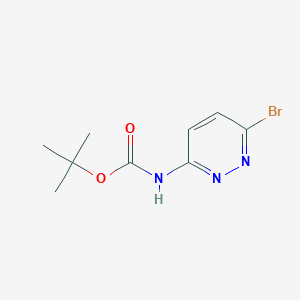
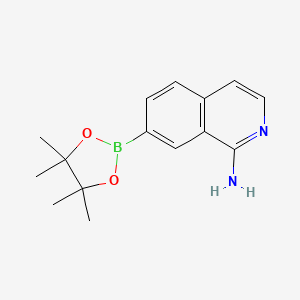
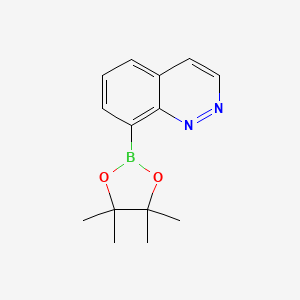
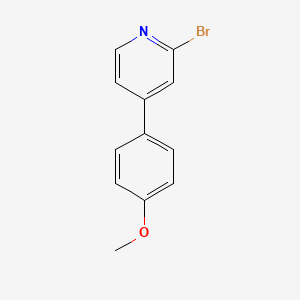
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
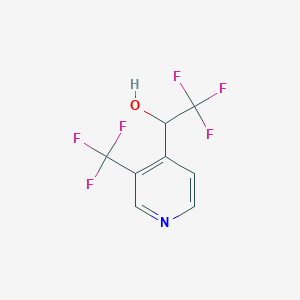
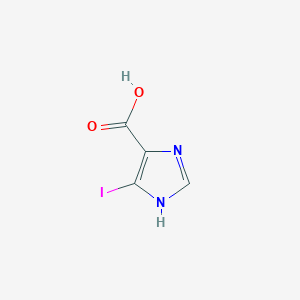
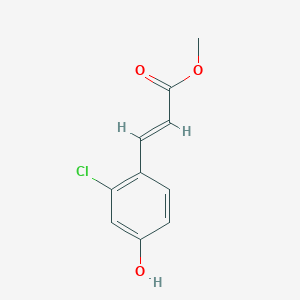
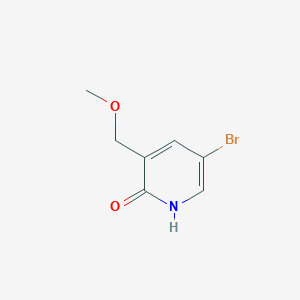
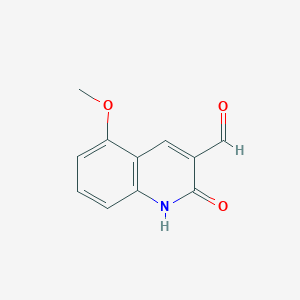
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
